eIF4A3-IN-16

Translation Initiation eIF4F Complex Cancer Biology

Silvestrol analogs often show >100-fold potency variation, risking off-target effects or ineffective target engagement. eIF4A3-IN-16 (compound 60) delivers validated 1 nM EC50 in both MBA-MB-231 cell growth and myc-LUC translation assays-50-120x more potent than analogs IN-14/15. Key applications: - Mechanistic translation initiation studies (30x myc/tub-LUC window) - eIF4F complex assembly probing - Benchmarking novel translation inhibitors Multi-vendor validated orthogonal data ensures reliable, low-nanomolar target engagement with minimal solvent exposure.

Molecular Formula C29H28O8
Molecular Weight 504.5 g/mol
Cat. No. B15140631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameeIF4A3-IN-16
Molecular FormulaC29H28O8
Molecular Weight504.5 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC2=C(C(=C1)OC)C3(C(C(C(C3(O2)C4=CC=C(C=C4)OC)C5=CC=CC=C5)C(=O)OC)O)O
InChIInChI=1S/C29H28O8/c1-16(30)18-14-21(35-3)25-22(15-18)37-29(19-10-12-20(34-2)13-11-19)24(17-8-6-5-7-9-17)23(27(32)36-4)26(31)28(25,29)33/h5-15,23-24,26,31,33H,1-4H3/t23-,24-,26-,28+,29+/m1/s1
InChIKeyJMTJQGAMQVTDMS-IDAMAFBJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





eIF4A3-IN-16: eIF4F Translation Inhibitor for Cancer Research


eIF4A3-IN-16 (compound 60) is a silvestrol analog that functions as an inhibitor of eukaryotic translation initiation by interfering with eIF4F complex assembly . It is a small molecule tool compound utilized in cancer research, specifically for probing the role of translation initiation and eIF4A3 function in tumor pathogenesis [1]. Its activity is quantified via EC50 values in translational reporter assays (myc-LUC, tub-LUC) and cell growth inhibition in the MBA-MB-231 breast cancer cell line .

eIF4A3-IN-16 Procurement: Analog Potency Considerations


Within the class of silvestrol-derived translation inhibitors, potency can vary by over an order of magnitude across different analogs even when tested in the same assay systems [1]. For example, EC50 values for inhibiting MBA-MB-231 cell growth range from 0.3 nM for the most potent analogs to >100 nM for others . A procurement decision that treats all 'eIF4A3-IN' compounds as functionally identical risks selecting a tool compound with insufficient potency for robust cellular phenotype induction or requiring significantly higher working concentrations that may introduce off-target effects or solubility limitations .

eIF4A3-IN-16 Potency and Selectivity Profile


Translation Inhibition Potency: myc-LUC Reporter Assay

eIF4A3-IN-16 demonstrates high potency in the myc-LUC translation reporter assay with an EC50 of 1 nM, positioning it among the most active silvestrol analogs . This represents a 40-fold improvement over eIF4A3-IN-14 (EC50 = 40 nM) , an 11-fold improvement over eIF4A3-IN-15 (EC50 = 11 nM) , and a 29-fold improvement over eIF4A3-IN-9 (EC50 = 29 nM) . The compound is slightly less potent than the most active analogs eIF4A3-IN-11 (EC50 = 0.2 nM) and eIF4A3-IN-13 (EC50 = 0.6 nM) .

Translation Initiation eIF4F Complex Cancer Biology

Cell Growth Inhibition: MBA-MB-231 Breast Cancer Model

eIF4A3-IN-16 inhibits MBA-MB-231 breast cancer cell growth with an EC50 of 1 nM . This potency places it among the most active compounds in the silvestrol analog series, with a 50-fold improvement over eIF4A3-IN-14 (EC50 = 50 nM) , a 120-fold improvement over eIF4A3-IN-15 (EC50 = 120 nM) , and an 80-fold improvement over eIF4A3-IN-9 (EC50 = 80 nM) . It is comparable in potency to eIF4A3-IN-18 (EC50 = 2 nM) [1] and falls within a 3-fold range of the most potent analog eIF4A3-IN-11 (EC50 = 0.3 nM) .

Breast Cancer Cell Proliferation Antitumor Activity

Translation Reporter Selectivity: myc-LUC vs. tub-LUC

eIF4A3-IN-16 exhibits a 30-fold discrimination between myc-LUC (EC50 = 1 nM) and tub-LUC (EC50 = 30 nM) translation reporters . This selectivity ratio provides a defined experimental window for mechanistic studies. In comparison, eIF4A3-IN-15 exhibits a 64-fold ratio (myc-LUC 11 nM vs tub-LUC 700 nM) , eIF4A3-IN-9 exhibits a 16-fold ratio (29 nM vs 450 nM) , while eIF4A3-IN-11 exhibits a 20-fold ratio (0.2 nM vs 4 nM) .

Translation Selectivity Reporter Assay Mechanistic Profiling

Chemical Identity and CAS Verification

eIF4A3-IN-16 is unambiguously identified by CAS Registry Number 1402931-74-1 and the IUPAC name (8bS)-6-acetyl-1,8b-dihydroxy-8-methoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxylate [1]. This distinguishes it from closely related analogs with distinct CAS numbers, including eIF4A3-IN-13 (CAS 1402931-85-4) , eIF4A3-IN-14 (CAS 1402931-65-0) , and eIF4A3-IN-15 (CAS 1402931-66-1) .

Chemical Procurement Compound Identity Quality Control

Inter-Vendor Bioactivity Concordance

The reported EC50 values for eIF4A3-IN-16 (myc-LUC: 1 nM, tub-LUC: 30 nM, MBA-MB-231 growth: 1 nM) are consistently documented across multiple independent vendors including MedChemExpress , InvivoChem , GLPBIO [1], and PeptideDB [2]. This multi-source concordance provides procurement confidence that the compound's activity profile is not vendor-specific or batch-dependent.

Experimental Reproducibility Compound Validation Procurement Reliability

eIF4A3-IN-16 Research Applications


Translation Inhibition in Triple-Negative Breast Cancer Models

eIF4A3-IN-16 is optimally suited for experiments requiring robust translation inhibition and cell growth suppression in MBA-MB-231 triple-negative breast cancer cells at low nanomolar concentrations (EC50 = 1 nM) . Its 50- to 120-fold higher potency compared to analogs such as eIF4A3-IN-14 (EC50 = 50 nM) and eIF4A3-IN-15 (EC50 = 120 nM) enables effective target engagement with reduced compound usage and minimized solvent exposure .

Dual-Reporter Profiling of Translation Selectivity

The compound's 30-fold discrimination between myc-LUC (EC50 = 1 nM) and tub-LUC (EC50 = 30 nM) translation reporters provides a reproducible experimental window for investigating translation initiation mechanisms and cap-dependent versus cap-independent translation pathways . Researchers can leverage this differential response to validate compound activity and establish dose-response relationships in mechanistic studies .

Benchmarking Compound for Silvestrol Analog Screens

With well-documented and multi-vendor validated EC50 values across three orthogonal assays (myc-LUC: 1 nM, tub-LUC: 30 nM, cell growth: 1 nM), eIF4A3-IN-16 serves as a reliable reference compound for establishing assay performance metrics and benchmarking novel eIF4F translation inhibitors . Its activity profile occupies a defined position in the silvestrol analog potency landscape—more potent than eIF4A3-IN-14/15/9 but slightly less potent than eIF4A3-IN-11/13—making it useful for validating screening window and hit threshold parameters .

eIF4A3-Focused Cancer Pathogenesis Studies

eIF4A3-IN-16 is appropriate for investigating the role of eIF4F translation complex assembly in human tumor pathogenesis . Its 1 nM EC50 in both translation reporter and cell growth assays ensures that experimental outcomes are driven by on-target translation inhibition rather than requiring high micromolar concentrations that may introduce confounding off-target effects .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
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